N-pyridin-2-yl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-pyridin-2-yl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a bicyclic structure with nitrogen and oxygen heteroatoms. This compound is part of the tropane alkaloid family, known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Properties
IUPAC Name |
N-pyridin-2-yl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12(14-11-3-1-2-6-13-11)15-9-4-5-10(15)8-17-7-9/h1-3,6,9-10H,4-5,7-8H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGSHTSUJLSJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-pyridin-2-yl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies:
Enantioselective Construction: This method involves the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, this method achieves stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Chemical Reactions Analysis
N-pyridin-2-yl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-pyridin-2-yl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as a drug candidate for treating neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
N-pyridin-2-yl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the pyridinyl and carboxamide groups, which may result in different biological activities.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound also has a similar core structure but differs in the functional groups attached, leading to variations in its chemical reactivity and applications.
The uniqueness of N-pyridin-2-yl-3-oxa-8-azabicyclo[32
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
